molecular formula C18H27N3O2 B8499340 tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

Katalognummer: B8499340
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: OGYJGPMUFZPULG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a pyridine ring and a diazaspirodecane moiety makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the formation of the spirocyclic structure through cyclization reactions. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the diazaspirodecane moiety, potentially reducing imine groups to amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its spirocyclic structure can mimic natural substrates, making it useful in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the diazaspirodecane moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate lies in its combination of a pyridine ring and a diazaspirodecane moiety. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C18H27N3O2

Molekulargewicht

317.4 g/mol

IUPAC-Name

tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-13-9-18(14-21)7-11-20(12-8-18)15-6-4-5-10-19-15/h4-6,10H,7-9,11-14H2,1-3H3

InChI-Schlüssel

OGYJGPMUFZPULG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=CC=CC=N3

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Sodium t-butylate (5.4 mmol, 3.0 eq.) was added to a stirred mixture of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (1.8 mmol, 1.0 eq.) and 2-bromopyridine (1.8 mmol, 1.0 eq.) in toluene (30 ml) and the reaction mixture was degassed with N2 for 15-20 min. BINAP (0.108 mmol, 0.06 eq.) and Pd(OAc)2 (0.036 mmol, 0.02 eq.) were added and the reaction mixture obtained is heated at 120° C. for 12 h. The reaction mixture was filtered over Celite and the filtrate was concentrated in vacuo in order to obtain the crude product, which was purified by column chromatography (silica gel, 30% ethyl acetate in hexane). Yield: 69%
[Compound]
Name
Sodium t-butylate
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
1.8 mmol
Type
reactant
Reaction Step One
Quantity
1.8 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.108 mmol
Type
reactant
Reaction Step Two
Quantity
0.036 mmol
Type
catalyst
Reaction Step Two
Yield
69%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.